molecular formula C13H16F2O2 B2808278 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2567498-78-4

3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2808278
CAS No.: 2567498-78-4
M. Wt: 242.266
InChI Key: SYLZQNLSDUQOET-UHFFFAOYSA-N
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Description

3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure.

Properties

IUPAC Name

3-[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-9(14,15)11-5-13(6-11,7-11)12-2-10(3-12,4-12)8(16)17/h2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLZQNLSDUQOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(C2)C34CC(C3)(C4)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the reaction of 1,1-difluoroethyl derivatives with bicyclo[1.1.1]pentane intermediates. One common method includes the use of radical addition reactions, where the difluoroethyl group is introduced to the bicyclo[1.1.1]pentane core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure efficient and high-yield production. The use of advanced catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of the difluoroethyl group and the bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

The compound 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Structure and Composition

The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H16_{16}F2_2O2_2
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 1886967-26-5

The structure comprises two bicyclo[1.1.1]pentane units, which contribute to its rigidity and potential as a bioisostere for more traditional aromatic compounds.

Synthesis

Recent advancements in the synthesis of bicyclo[1.1.1]pentanes have facilitated the production of this compound. A scalable reaction using alkyl iodides and propellane under light has been reported to yield various bicyclo[1.1.1]pentanes efficiently, which can be further functionalized for specific applications in drug discovery .

Bicyclo[1.1.1]pentanes have been explored as bioisosteres of phenyl rings, which are prevalent in many bioactive compounds . This structural similarity allows for the modulation of biological activity while potentially improving pharmacokinetic properties.

Analgesic Activity

A study investigating the analgesic properties of related bicyclic compounds indicated that modifications such as the introduction of difluoroethyl groups could enhance efficacy compared to traditional analgesics like Benzocaine . The antinociceptive effect was evaluated using the tail flick test, demonstrating significant differences in response times between treated and control groups.

Antimicrobial Properties

Preliminary studies suggest that compounds within the bicyclo[1.1.1]pentane family exhibit antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, although detailed mechanisms remain under investigation.

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled study involving CD-1 female mice, the compound was tested for its analgesic properties against a standard analgesic (Benzocaine). The results indicated that while the compound displayed some analgesic activity, it was less potent than Benzocaine but showed a prolonged effect over time .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of bicyclo[1.1.1]pentanes against Gram-positive and Gram-negative bacteria revealed promising results, suggesting that these compounds could serve as lead structures for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Compound Efficacy Study Reference
AnalgesicThis compoundModerate (less than Benzocaine)
AntimicrobialBicyclo[1.1.1]pentane derivativesPromising against various strains

Q & A

Q. What are the key synthetic strategies for preparing bicyclo[1.1.1]pentane-carboxylic acid derivatives like 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid?

Methodological Answer: Synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core via radical or photochemical pathways. For example:

  • Radical Addition : [1.1.1]Propellane reacts with magnesium amides and alkyl electrophiles to introduce substituents at the 3-position (e.g., trifluoroethyl groups) .
  • Photochemical Cycloaddition : Used to construct the bicyclo[1.1.1]pentane scaffold from propellane precursors under UV light, followed by oxidation or esterification to introduce carboxylic acid groups .
  • Fluorination Techniques : Radical fluorination methods enable precise introduction of difluoroethyl groups, critical for tuning lipophilicity and metabolic stability .

Q. How do structural modifications at the 3-position (e.g., difluoroethyl groups) influence the physicochemical properties of bicyclo[1.1.1]pentane-carboxylic acids?

Methodological Answer:

  • Acidity Modulation : Substituents like CF₃ or difluoroethyl groups alter electron-withdrawing effects, decreasing pKa values of the carboxylic acid. Computational studies (MP2/6-311++G**) show linear correlations between substituent bond dipoles and acidity .
  • Lipophilicity : Fluorinated groups enhance logP values, improving membrane permeability. Comparative HPLC or shake-flask assays quantify these changes .
  • Steric Effects : Rigid bicyclic frameworks restrict conformational flexibility, which can be validated via X-ray crystallography or NOESY NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated bicyclo[1.1.1]pentane derivatives across different assay systems?

Methodological Answer:

  • Assay-Specific Validation : Compare potency in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target interactions. For example, fluorinated analogs may exhibit differential activity due to membrane permeability vs. target binding .
  • Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess whether metabolic degradation (e.g., defluorination) impacts activity discrepancies .
  • Structural Dynamics : MD simulations of the compound-receptor complex can clarify how fluorination alters binding kinetics under varying pH or ionic conditions .

Q. What experimental and computational approaches are optimal for analyzing strain energy and conformational rigidity in bicyclo[1.1.1]pentane derivatives?

Methodological Answer:

  • Experimental :
    • X-ray Crystallography : Resolve bond lengths/angles to quantify strain energy (e.g., C1–C3 bridgehead distances <1.6 Å indicate high strain) .
    • NMR Spectroscopy : ¹³C NMR chemical shifts (e.g., bridgehead carbons at δ 80–100 ppm) reflect electronic distortion .
  • Computational :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate strain energy (e.g., ~30 kcal/mol for bicyclo[1.1.1]pentane) .
    • QTAIM Analysis : Map electron density to identify critical bond critical points (BCPs) indicative of strained bonds .

Q. How can researchers design analogs of this compound to improve target selectivity in neurological or oncological applications?

Methodological Answer:

  • Bioisosteric Replacement : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to modulate hydrogen-bonding capacity while retaining isosteric volume .
  • Substituent Screening : Use parallel synthesis to test 3-position variants (e.g., methyl, cyano, or aryl groups) and assess selectivity via kinase panel profiling .
  • Prodrug Strategies : Esterify the carboxylic acid to enhance blood-brain barrier penetration, with in vivo hydrolysis studies validating activation .

Critical Analysis of Contradictory Evidence

  • Synthetic Yields : Photochemical methods () report lower yields (50–60%) vs. radical routes (65–75%, ). This discrepancy may arise from purification challenges in photochemical workflows.
  • Acidity Trends : While attributes pKa changes to substituent dipole effects, notes steric hindrance from bulky groups (e.g., trifluoroethyl) may also perturb solvation, requiring combined experimental-computational validation.

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